molecular formula C22H18N2O3 B11570790 2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide

2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B11570790
M. Wt: 358.4 g/mol
InChI Key: FCNIESIUKSUPLS-UHFFFAOYSA-N
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Description

2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound that combines the structural features of furan, indole, and acetamide. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE typically involves a multi-step process:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Furan-2-Carbonyl Introduction: The furan-2-carbonyl group can be introduced via a Friedel-Crafts acylation reaction, where furan reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Coupling with Acetamide: The final step involves coupling the furan-2-carbonyl indole with 2-methylphenyl acetamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The indole nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Hydroxy derivatives of the original compound.

    Substitution: N-alkyl or N-acyl derivatives of the indole ring.

Scientific Research Applications

2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.

    Biological Studies: Used in studies to understand the interaction of indole derivatives with biological macromolecules.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other biologically active compounds.

Mechanism of Action

The mechanism of action of 2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes or receptors involved in cell proliferation, apoptosis, or microbial growth.

    Pathways Involved: The compound can modulate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway or the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]-N-(PHENYL)ACETAMIDE: Similar structure but lacks the methyl group on the phenyl ring.

    2-[3-(THIOPHEN-2-CARBONYL)-1H-INDOL-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE: Contains a thiophene ring instead of a furan ring.

    2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE: The methyl group is positioned differently on the phenyl ring.

Uniqueness

The unique combination of furan, indole, and acetamide in 2-[3-(FURAN-2-CARBONYL)-1H-INDOL-1-YL]-N-(2-METHYLPHENYL)ACETAMIDE provides distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

2-[3-(furan-2-carbonyl)indol-1-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C22H18N2O3/c1-15-7-2-4-9-18(15)23-21(25)14-24-13-17(16-8-3-5-10-19(16)24)22(26)20-11-6-12-27-20/h2-13H,14H2,1H3,(H,23,25)

InChI Key

FCNIESIUKSUPLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CO4

Origin of Product

United States

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